molecular formula C16H16F2N2O2S B2874095 N1-(2,4-difluorophenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide CAS No. 2309603-41-4

N1-(2,4-difluorophenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide

Cat. No. B2874095
CAS RN: 2309603-41-4
M. Wt: 338.37
InChI Key: MIEPOKPTTZEKGF-UHFFFAOYSA-N
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Description

N1-(2,4-difluorophenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide, also known as DPOP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPOP is a small molecule that belongs to the class of oxalamide compounds, which have been shown to have a wide range of biological activities.

Scientific Research Applications

Novel Synthetic Approaches

A study by Mamedov et al. (2016) discusses a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which could be relevant for the synthesis of compounds related to N1-(2,4-difluorophenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide. This method is highlighted for its simplicity and high yield, potentially offering a new pathway for synthesizing similar compounds (Mamedov et al., 2016).

Supramolecular Assemblies

Piotrkowska et al. (2007) investigated the cocrystallization of N,N′-diaryloxalamides with pentafluorophenol, leading to molecular complexes characterized by X-ray crystallography. The study explores the hydrogen bonding and phenyl–perfluorophenyl interactions, which could be insightful for understanding the structural properties of related oxalamides (Piotrkowska et al., 2007).

Conjugated Polymer Applications

Manjunatha et al. (2009) designed and synthesized a new donor–acceptor type conjugated polymer, showcasing its charge-transporting and linear optical properties. This study is relevant for understanding the potential applications of similar thiophene-containing compounds in photonic devices (Manjunatha et al., 2009).

Copper-Catalyzed Reactions

De et al. (2017) established Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide as an effective catalyst system for Goldberg amidation, demonstrating its application in reactions involving aromatic and aliphatic primary amides. This study indicates the potential catalytic roles of related oxalamide compounds (De et al., 2017).

Antipathogenic Activity

Research by Limban et al. (2011) on new thiourea derivatives, including structures similar to N1-(2,4-difluorophenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide, demonstrates their potential as antimicrobial agents with antibiofilm properties. This study is significant for understanding the antipathogenic applications of related compounds (Limban et al., 2011).

Material Synthesis and Characterization

Studies such as those by Min (2015) and Pimenova et al. (2003) focus on the synthesis and characterization of materials derived from thiophene, which could be directly relevant to understanding the properties and applications of N1-(2,4-difluorophenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide in various fields (Min, 2015); (Pimenova et al., 2003).

properties

IUPAC Name

N'-(2,4-difluorophenyl)-N-(2-methyl-2-thiophen-3-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N2O2S/c1-16(2,10-5-6-23-8-10)9-19-14(21)15(22)20-13-4-3-11(17)7-12(13)18/h3-8H,9H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIEPOKPTTZEKGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C(=O)NC1=C(C=C(C=C1)F)F)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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